1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound with a complex structure that involves multiple heterocyclic rings, including pyrroloquinoline and tetrahydropyran units. The research into compounds with similar structural motifs has highlighted their potential in various scientific applications, primarily due to their unique chemical properties.
Fungicidal Activity and Synthesis Compounds related to pyrroloquinoline, such as those studied by Kappe and Kappe (2009), have shown potential fungicidal activity. These compounds are synthesized from readily available derivatives, with functionalization leading to various substituted derivatives, indicating the possibility of tailoring their biological activity through chemical modification Kappe & Kappe, 2009.
Enzyme Substrate and Activator Interactions The interaction of pyrroloquinoline quinone (PQQ) derivatives with enzyme substrates and activators has been explored, showing that these compounds can react with a range of biological molecules. This suggests potential applications in the study and modulation of enzymatic activity, as demonstrated by Dekker et al. (1982) Dekker et al., 1982.
Photophysical Properties Studies on derivatives similar to this compound have focused on their photophysical properties. For instance, the investigation into the absorption and fluorescence characteristics of related compounds highlights their potential use in optical materials and sensing technologies Deepa et al., 2013.
Supramolecular Gelators Quinoline urea derivatives have been synthesized and their ability to form gels with AgNO3 has been examined, indicating potential applications in materials science, particularly in the development of supramolecular gels with specific properties Braga et al., 2013.
Antimicrobial Agents A series of substituted quinazolines, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies indicate the potential of such compounds to serve as templates for the development of new antimicrobial agents Buha et al., 2012.
Anticoagulant Activity Compounds incorporating the pyranoquinoline motif have been characterized for their anticoagulant activity, suggesting potential therapeutic applications in the modulation of blood coagulation Potapov et al., 2021.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-2-1-11-9-14(10-12-3-6-20(15)16(11)12)19-17(22)18-13-4-7-23-8-5-13/h9-10,13H,1-8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKGJNNLRDNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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